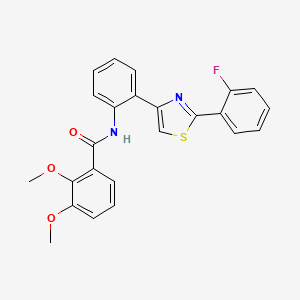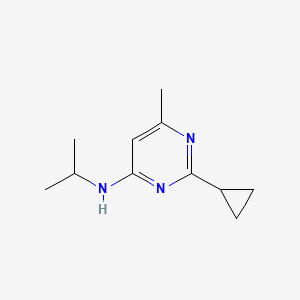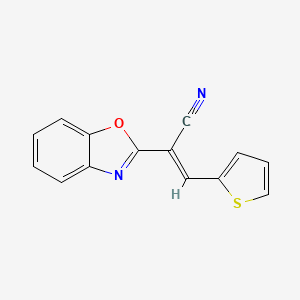![molecular formula C12H10ClN5 B3406029 N-[(2-chlorophenyl)methyl]-7H-purin-6-amine CAS No. 20366-86-3](/img/structure/B3406029.png)
N-[(2-chlorophenyl)methyl]-7H-purin-6-amine
Descripción general
Descripción
N-[(2-chlorophenyl)methyl]-7H-purin-6-amine, also known as 2-Cl-Ado, is a purine nucleoside analog that has been extensively studied for its potential therapeutic uses. This compound has been shown to have a wide range of biological activities, including antiviral, anticancer, and immunomodulatory effects. In
Mecanismo De Acción
The mechanism of action of N-[(2-chlorophenyl)methyl]-7H-purin-6-amine is not fully understood, but it is believed to involve the inhibition of adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. This inhibition leads to the accumulation of adenosine, which has been shown to have a variety of biological effects, including the ability to modulate immune function and inhibit tumor growth.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)methyl]-7H-purin-6-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and modulate immune function. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of inflammatory and pain-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(2-chlorophenyl)methyl]-7H-purin-6-amine in lab experiments is its broad range of biological activities. This compound has been shown to have antiviral, anticancer, and immunomodulatory effects, making it a versatile tool for studying a variety of biological processes. Additionally, the synthesis method for N-[(2-chlorophenyl)methyl]-7H-purin-6-amine has been optimized for high yield and purity, making it a reliable source for research purposes.
One of the limitations of using N-[(2-chlorophenyl)methyl]-7H-purin-6-amine in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are many potential future directions for the study of N-[(2-chlorophenyl)methyl]-7H-purin-6-amine. One area of research could be the development of more potent and selective inhibitors of adenosine deaminase, which could lead to the development of new therapeutic agents for the treatment of cancer and viral infections. Additionally, the immunomodulatory effects of N-[(2-chlorophenyl)methyl]-7H-purin-6-amine could be further explored, with the potential for the development of new therapies for autoimmune and inflammatory disorders. Finally, the potential use of N-[(2-chlorophenyl)methyl]-7H-purin-6-amine as a tool for studying biological processes could be further explored, with the potential for the development of new insights into the mechanisms of cancer, viral infections, and immune function.
Aplicaciones Científicas De Investigación
N-[(2-chlorophenyl)methyl]-7H-purin-6-amine has been extensively studied for its potential therapeutic uses. It has been shown to have antiviral activity against a variety of viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. Additionally, it has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. N-[(2-chlorophenyl)methyl]-7H-purin-6-amine has also been shown to have immunomodulatory effects, including the ability to stimulate the production of cytokines and chemokines.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c13-9-4-2-1-3-8(9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKWOTYVMPTGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC3=C2NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366722 | |
| Record name | STK856828 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-7H-purin-6-amine | |
CAS RN |
20366-86-3 | |
| Record name | STK856828 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B3405950.png)


![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B3405975.png)

![(2E)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B3405986.png)

![(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol](/img/structure/B3406006.png)


![Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B3406021.png)
![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B3406026.png)

